
4'-Isocyanatobenzo-18-crown-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Isocyanatobenzo-18-crown-6 is a chemical compound with the molecular formula C17H23NO7 and a molecular weight of 353.37 g/mol It is a derivative of the well-known crown ether, 18-crown-6, which is a macrocyclic compound known for its ability to complex with various cations
Preparation Methods
The synthesis of 4’-Isocyanatobenzo-18-crown-6 typically involves the functionalization of the benzo-18-crown-6 framework. One common method is the electrophilic aromatic substitution reaction, where an isocyanate group is introduced to the benzo ring of 18-crown-6 . This reaction can be carried out under mild conditions using appropriate catalysts and solvents. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
4’-Isocyanatobenzo-18-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Complexation Reactions: As a crown ether derivative, it can form stable complexes with metal cations, enhancing its utility in ion-selective applications.
Common reagents used in these reactions include amines, alcohols, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Isocyanatobenzo-18-crown-6 has a wide range of applications in scientific research:
Biology: The compound’s ability to complex with metal ions makes it useful in studying ion transport and signaling in biological systems.
Mechanism of Action
The mechanism of action of 4’-Isocyanatobenzo-18-crown-6 primarily involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, it can modulate ion transport by forming complexes with essential metal ions, thereby affecting cellular processes .
Comparison with Similar Compounds
4’-Isocyanatobenzo-18-crown-6 can be compared with other crown ether derivatives, such as:
Dibenzo-18-crown-6: Similar in structure but lacks the isocyanate group, making it less reactive in certain chemical reactions.
Dicyclohexano-18-crown-6: Contains cyclohexane rings instead of benzene, affecting its complexation properties and solubility.
Benzo-15-crown-5: Smaller ring size, which influences its selectivity and binding affinity for different cations.
Properties
CAS No. |
83935-63-1 |
|---|---|
Molecular Formula |
C17H23NO7 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
20-isocyanato-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene |
InChI |
InChI=1S/C17H23NO7/c19-14-18-15-1-2-16-17(13-15)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-16/h1-2,13H,3-12H2 |
InChI Key |
VWCCEWBARYUXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)N=C=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


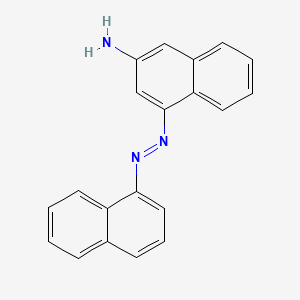
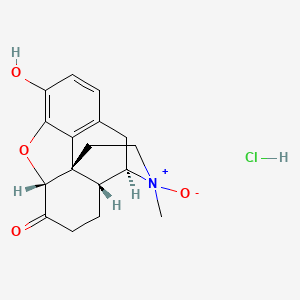
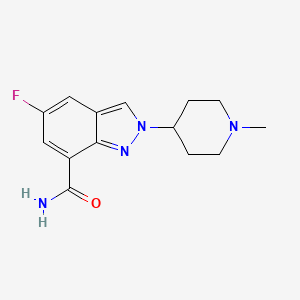
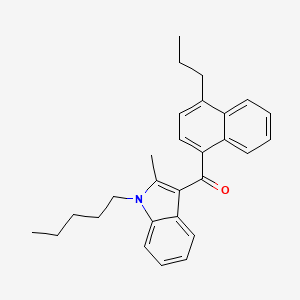
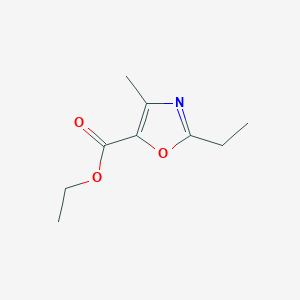
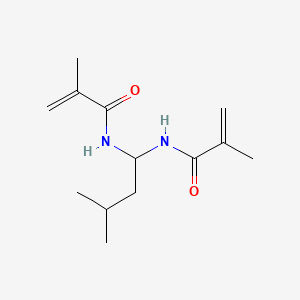
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
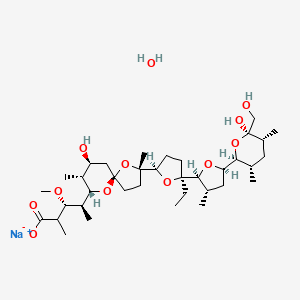
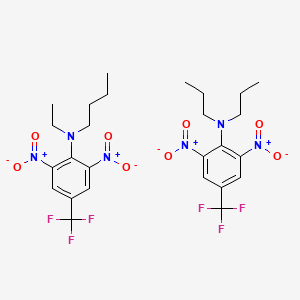
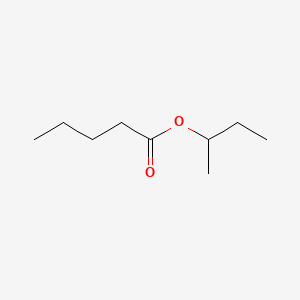
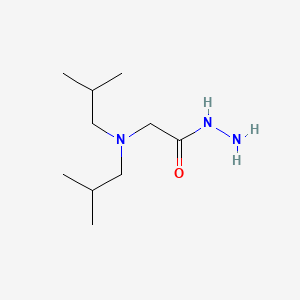
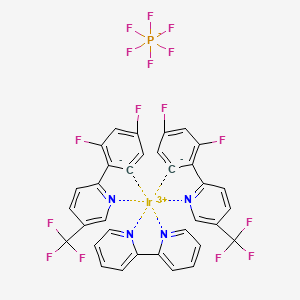
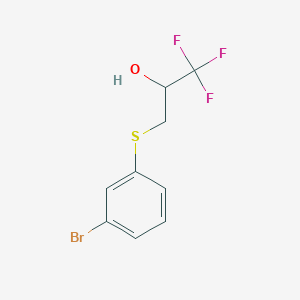
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
